molecular formula C12H13ClF3N B128618 1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66504-80-1

1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride

Cat. No.: B128618
CAS No.: 66504-80-1
M. Wt: 263.68 g/mol
InChI Key: AWROSGAAGPSJOW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride involves several steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular preparation of the compound, which can then be derivatized through various transformations to explore new chemical spaces . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for research applications.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its targets . This interaction can modulate various biochemical pathways, leading to changes in cellular functions and responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N.ClH/c13-12(14,15)9-3-1-2-8(4-9)11-5-10(11)6-16-7-11;/h1-4,10,16H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWROSGAAGPSJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 2
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 3
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 4
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 5
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride

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